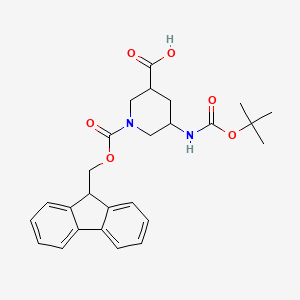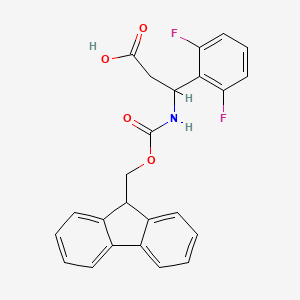
cis-5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(tert-butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid is a synthetic organic compound often used in peptide synthesis. It is characterized by the presence of protective groups, namely the tert-butoxycarbonyl and fluoren-9-ylmethoxycarbonyl groups, which are commonly used to protect amino acids during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid typically involves the protection of the amino group of piperidine-3-carboxylic acid with tert-butoxycarbonyl chloride and the subsequent protection of the carboxyl group with fluoren-9-ylmethoxycarbonyl chloride. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry but may utilize more efficient and cost-effective reagents and solvents to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoren-9-ylmethoxycarbonyl group.
Reduction: Reduction reactions can target the tert-butoxycarbonyl group, leading to the removal of the protective group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the fluoren-9-ylmethoxycarbonyl group.
Reduction: Deprotected amino acids.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
5-[(tert-butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid is widely used in the field of peptide synthesis. It serves as a building block for the synthesis of complex peptides and proteins. The protective groups help in the stepwise construction of peptides by preventing unwanted side reactions. This compound is also used in medicinal chemistry for the development of peptide-based drugs and in the study of protein-protein interactions .
Mécanisme D'action
The mechanism of action of this compound is primarily related to its role as a protected amino acid in peptide synthesis. The protective groups are selectively removed under specific conditions to reveal the reactive amino and carboxyl groups, which then participate in peptide bond formation. The tert-butoxycarbonyl group is typically removed under acidic conditions, while the fluoren-9-ylmethoxycarbonyl group is removed under basic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 1-(tert-Butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-azepanecarboxylic acid
Uniqueness
5-[(tert-butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid is unique due to its specific combination of protective groups and its application in the synthesis of piperidine-containing peptides. The presence of both tert-butoxycarbonyl and fluoren-9-ylmethoxycarbonyl groups provides dual protection, allowing for greater control and selectivity in peptide synthesis .
Propriétés
Formule moléculaire |
C26H30N2O6 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-17-12-16(23(29)30)13-28(14-17)25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,31)(H,29,30) |
Clé InChI |
WBNNZDFYNPEJGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12503767.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503781.png)
![2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide](/img/structure/B12503789.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503791.png)
![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)
![2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid](/img/structure/B12503797.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503799.png)
![1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone](/img/structure/B12503805.png)
![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)

![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)
![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)

![Methyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503835.png)
